6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene
6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene
Agonist of the α2D adrenergic receptor (Ki values are 1.5, 254, 443 and 621 nM for α2D, α2A, α1 and α2B adrenergic receptors respectively).
Brand Name:
Vulcanchem
CAS No.:
245744-10-9
VCID:
VC0004780
InChI:
InChI=1S/C11H10N2S/c1-2-8(10-6-12-7-13-10)9-4-5-14-11(9)3-1/h2,4-7H,1,3H2,(H,12,13)
SMILES:
C1CC2=C(C=CS2)C(=C1)C3=CN=CN3
Molecular Formula:
C11H10N2S
Molecular Weight:
202.28 g/mol
6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene
CAS No.: 245744-10-9
Inhibitors
VCID: VC0004780
Molecular Formula: C11H10N2S
Molecular Weight: 202.28 g/mol
CAS No. | 245744-10-9 |
---|---|
Product Name | 6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene |
Molecular Formula | C11H10N2S |
Molecular Weight | 202.28 g/mol |
IUPAC Name | 5-(6,7-dihydro-1-benzothiophen-4-yl)-1H-imidazole |
Standard InChI | InChI=1S/C11H10N2S/c1-2-8(10-6-12-7-13-10)9-4-5-14-11(9)3-1/h2,4-7H,1,3H2,(H,12,13) |
Standard InChIKey | BAADWHDQAKDYLX-UHFFFAOYSA-N |
SMILES | C1CC2=C(C=CS2)C(=C1)C3=CN=CN3 |
Canonical SMILES | C1CC2=C(C=CS2)C(=C1)C3=CN=CN3 |
Description | Agonist of the α2D adrenergic receptor (Ki values are 1.5, 254, 443 and 621 nM for α2D, α2A, α1 and α2B adrenergic receptors respectively). |
Synonyms | 4-(4-imdazo)-1,3-dimethyl-6,7-dihydrothianaphthene RWJ 52353 RWJ-52353 RWJ52353 |
PubChem Compound | 9815610 |
Last Modified | Nov 11 2021 |
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